molecular formula C20H18N4O2 B2630424 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034500-45-1

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2630424
CAS No.: 2034500-45-1
M. Wt: 346.39
InChI Key: DHLHCSXOPSUDAX-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and indole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the methyl group on the indole ring.

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple heterocyclic rings, which contribute to its biological activity. Its molecular formula is C15H13N5O3C_{15}H_{13}N_{5}O_{3}, with a molecular weight of 311.30 g/mol .

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.
  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Anticancer Efficacy

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF70.34Apoptosis induction, G2/M arrest
HeLa0.52Tubulin polymerization inhibition
HT290.86Apoptosis induction

These results suggest that the compound exhibits significant cytotoxicity against breast and cervical cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

  • Study on MCF7 Cells : A study demonstrated that this compound induced apoptosis in MCF7 cells through a dose-dependent manner, leading to significant reductions in cell viability.
  • Evaluation Against HeLa Cells : Another investigation revealed that this compound caused substantial growth inhibition in HeLa cells, with an IC50 value of 0.52 µM, suggesting its efficacy as a potential cervical cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. It may exhibit activity against pathogens such as Mycobacterium tuberculosis. The structural components allow for interaction with bacterial enzymes essential for survival, potentially leading to effective treatment options for tuberculosis .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-12-15(16-4-2-3-5-18(16)24)10-19(25)23-11-17-20(22-8-7-21-17)14-6-9-26-13-14/h2-9,12-13H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLHCSXOPSUDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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